Diazipine - 135330-18-6

Diazipine

Catalog Number: EVT-407181
CAS Number: 135330-18-6
Molecular Formula: C29H26F6N4O5
Molecular Weight: 624.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Diazepines can be classified based on their nitrogen atom positions and the presence of additional functional groups. The most notable subclass is the 1,4-benzodiazepines, where nitrogen atoms occupy the 1 and 4 positions of the diazepine ring. Other variations include 1,2-benzodiazepines and 2,3-benzodiazepines, which have different pharmacological profiles and applications.

Synthesis Analysis

The synthesis of diazepines often involves several methods, including cyclization reactions of appropriate precursors. Common synthetic approaches include:

  • Acylation and Cyclization: A typical method involves the acylation of o-phenylenediamine followed by cyclization to form the diazepine ring. For instance, a recent study reported the synthesis of 3H-1,5-benzodiazepine derivatives through a two-step process involving an acyl Sonogashira reaction followed by cyclocondensation in the presence of acetic acid .
  • Reduction Reactions: Diazepines can also be synthesized via reduction reactions. For example, the reduction of 2,3-benzodiazepin-1-ones using sodium borohydride has been shown to yield high purity products .
  • Catalytic Methods: Utilizing catalysts such as H2PtCl6 has been reported for synthesizing 1,4-benzodiazepine-2,5-diones from amino acids, demonstrating a straightforward approach to creating diazepine frameworks .
Molecular Structure Analysis

The molecular structure of diazepines is defined by their seven-membered ring consisting of five carbon atoms and two nitrogen atoms. The specific arrangement and substitution patterns on the ring significantly influence their chemical properties and biological activities.

Key Structural Features:

  • Planarity: Diazepines generally exhibit a planar structure which is crucial for their interaction with biological targets.
  • Substituents: The presence of various substituents at different positions (e.g., alkyl groups at position 1 or electronegative atoms at position 2) alters their pharmacokinetic properties and receptor binding affinities .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to analyze the conformational dynamics of diazepines. For instance, temperature-dependent NMR studies have indicated rapid conformational interconversion in certain substituted diazepines .

Chemical Reactions Analysis

Diazepines participate in a variety of chemical reactions due to their reactive nitrogen atoms and potential for electrophilic substitution:

  • Electrophilic Aromatic Substitution: The aromatic nature of benzodiazepines allows for electrophilic substitution reactions that can modify their pharmacological profile.
  • Hydrogenation: Diazepines can undergo hydrogenation to reduce double bonds within the ring system, leading to saturation and altered biological activity .
  • Reactivity with Electrophiles: The nitrogen atoms can act as nucleophiles in reactions with electrophiles, facilitating further functionalization of the diazepine core.
Mechanism of Action

The mechanism of action for diazepines primarily involves modulation of neurotransmitter systems in the central nervous system. They typically act as positive allosteric modulators at gamma-aminobutyric acid (GABA) receptors:

  • GABA Receptor Interaction: Diazepines enhance GABA's inhibitory effects by increasing the frequency of chloride channel opening upon GABA binding, leading to increased neuronal inhibition.
  • Clinical Implications: This mechanism underlies their use as anxiolytics and sedatives, providing relief from anxiety disorders and inducing sleep .
Physical and Chemical Properties Analysis

Key Properties:

  • Molecular Weight: Varies depending on specific diazepine derivatives but generally falls within a range suitable for pharmacological activity.
  • Solubility: Diazepines exhibit varying solubility profiles influenced by substituents; many are lipophilic, enhancing their ability to cross biological membranes.
  • Stability: The stability of diazepines can be affected by environmental factors such as pH and temperature, impacting their shelf life and efficacy.

Analytical Techniques

Techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly employed to assess purity and stability during synthesis .

Applications

Diazepines have extensive applications in medicine due to their pharmacological properties:

  • Anxiolytics: Used primarily for treating anxiety disorders.
  • Sedatives: Administered for short-term management of insomnia.
  • Anticonvulsants: Effective in controlling seizures in various forms of epilepsy.
  • Muscle Relaxants: Employed in treating muscle spasms due to their central nervous system effects.

Recent studies also explore novel applications in treating conditions like multi-drug resistant tuberculosis through modified diazepine derivatives that exhibit anti-mycobacterial activity .

Historical Development and Evolution of Diazepam

Discovery and Early Synthesis in the Benzodiazepine Class

The discovery of diazepam (Valium®) emerged from a serendipitous breakthrough by Polish chemist Dr. Leo Sternbach at Hoffmann-La Roche in 1959. While investigating the pharmacological potential of quinazoline-3-oxides, Sternbach observed unexpected ring-expanded products when compound 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one was treated with methylamine [1] [7]. This reaction yielded chlordiazepoxide (Librium®), the first clinically approved benzodiazepine. Further molecular refinement aimed to enhance potency and reduce sedative side effects led Sternbach to develop diazepam through a multi-step synthesis:

  • Initial Pathway: Acidic hydrolysis of chlordiazepoxide produced N-oxide 8, which underwent alkylation and reduction with PCl₃ or Raney nickel to yield diazepam [1].
  • Optimized Route: Direct cyclo-condensation of 2-amino-5-chlorobenzophenone (5) with glycine ethyl ester hydrochloride formed the benzodiazepine core (10). Subsequent N-methylation via dimethyl sulfate completed the synthesis [1].

Early pharmacological profiling revealed diazepam’s significant advantages:

  • Potency: Twice as potent as chlordiazepoxide, enabling lower therapeutic doses [4].
  • Pharmacokinetics: High lipid solubility (LogP 2.82) and moderate polarity (TPSA 32.7 Ų) facilitated rapid blood-brain barrier penetration [1] [2].
  • Receptor Specificity: Unlike barbiturates, it bound the α/γ subunit interface of GABAA receptors, enhancing chloride influx without direct receptor activation [1] [5].

Table 1: Key Events in Diazepam’s Discovery

YearEventSignificance
1959Sternbach synthesizes diazepam at Hoffmann-La RocheSecond benzodiazepine after chlordiazepoxide
1961Synthesis first reported in scientific literatureDetailed chemical pathways established
1963Marketed as Valium®First commercial benzodiazepine with optimized profile

Patent History and Global Pharmaceutical Adoption

Diazepam’s patent (filed 1959, granted 1963) positioned Hoffmann-La Roche as the exclusive manufacturer until its expiration in 1985 [1] [10]. This period marked unprecedented commercial success:

  • Sales Dominance: By 1978, Roche sold 2.3 billion tablets in the U.S. alone, making Valium® the country’s top-selling pharmaceutical from 1968–1982 [1] [6].
  • Global Expansion: Adoption spanned 150+ countries, driven by its broad therapeutic applications for anxiety, muscle spasms, and seizure disorders [7].
  • Generic Proliferation: Post-1985, 500+ generic brands emerged, drastically reducing costs (to ~$0.01/dose in some markets) [6] [10]. Regulatory filings included 91 NDAs and 8 Drug Master Files, reflecting widespread manufacturing [10].

Patent litigation shaped market dynamics, including Paragraph IV challenges to rectal gel (Diastat®) and nasal spray (Valtoco®) formulations [10]. Key patents covered:

  • Composition of matter (US Patent 3,109,843)
  • Synthesis optimization (US Patent 3,136,815)
  • Novel delivery systems (e.g., intranasal administration) [10]

Table 2: Global Pharmaceutical Adoption Milestones

EraMarket CharacteristicsClinical Impact
1963–1985Hoffmann-La Roche monopoly; peak sales of $2.3B/year (1978)Established as first-line anxiolytic worldwide
Post-1985500+ generic manufacturers; cost reduction >90%Increased accessibility in developing economies
2000s–PresentNovel formulations (nasal spray, buccal film); 7 new patents filedExpanded use in acute seizure management

Shifts in Clinical Paradigms: Replacement of Barbiturates

Diazepam’s introduction catalyzed a therapeutic revolution by displacing barbiturates, which dominated anxiolytic and sedative markets despite critical limitations:

  • Safety Profile: Barbiturates (e.g., phenobarbital) caused lethal respiratory depression at doses only 2–3× therapeutic levels. Diazepam’s higher therapeutic index (LD50 >1000 mg/kg in rodents) and absence of respiratory suppression made it clinically safer [1] [5].
  • Mechanistic Superiority: Unlike barbiturates—which prolonged GABAA receptor channel opening indiscriminately—diazepam allosterically modulated GABA binding, producing graded neuronal inhibition without full receptor agonism [5] [8].
  • Clinical Outcomes: A 1979 double-blind trial demonstrated diazepam’s efficacy in reducing subjective anxiety and insomnia with fewer motor impairments than amylobarbitone [3]. This aligned with its limbic-selective activity, sparing cortical regions linked to sedation [1].

By 1970, benzodiazepines comprised 15% of all U.S. prescriptions, with diazepam as the flagship agent. This shift was reinforced by:

  • Guideline Changes: Medical associations endorsed benzodiazepines as first-line anxiolytics.
  • Prescriber Confidence: Rapid onset (30–90 min oral), versatility (anxiety, seizures, withdrawal), and reduced overdose risk solidified adoption [1] [7].

Table 3: Molecular Properties Enabling Clinical Advantages

PropertyDiazepamBarbituratesTherapeutic Implication
Lipophilicity (LogP)2.820.7–1.8 (e.g., phenobarbital)Faster CNS penetration; lower dose requirements
Therapeutic Index>4002–4Reduced overdose risk
Receptor Selectivityα1/α2/α3-GABAA subunitsPan-GABAergicTargeted anxiolysis without profound sedation

Diazepam’s legacy lies in establishing receptor-targeted neuropharmacology—a paradigm that continues to inform the development of non-benzodiazepine anxiolytics like zolpidem (α1-selective) [5].

Properties

CAS Number

135330-18-6

Product Name

Diazipine

IUPAC Name

3-O-ethyl 5-O-[2-[[4-[3-(trifluoromethyl)diazirin-3-yl]benzoyl]amino]ethyl] 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C29H26F6N4O5

Molecular Weight

624.5 g/mol

InChI

InChI=1S/C29H26F6N4O5/c1-4-43-25(41)21-15(2)37-16(3)22(23(21)19-7-5-6-8-20(19)28(30,31)32)26(42)44-14-13-36-24(40)17-9-11-18(12-10-17)27(38-39-27)29(33,34)35/h5-12,23,37H,4,13-14H2,1-3H3,(H,36,40)

InChI Key

COWCYVIILYJAMO-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCCNC(=O)C3=CC=C(C=C3)C4(N=N4)C(F)(F)F)C)C

Synonyms

diazipine

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C(F)(F)F)C(=O)OCCNC(=O)C3=CC=C(C=C3)C4(N=N4)C(F)(F)F)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.